molecular formula C3H4Cl4OSn B14602015 3-(Trichlorostannyl)propanoyl chloride CAS No. 59586-10-6

3-(Trichlorostannyl)propanoyl chloride

Cat. No.: B14602015
CAS No.: 59586-10-6
M. Wt: 316.6 g/mol
InChI Key: HXOADEFMOHKRHE-UHFFFAOYSA-K
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Description

3-(Trichlorostannyl)propanoyl chloride is a chemical compound with the molecular formula C3H4Cl4OSn It is an organotin compound, which means it contains a tin atom bonded to organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Trichlorostannyl)propanoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-chloropropionyl chloride with tin tetrachloride (SnCl4) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane to facilitate the process. The reaction can be represented as follows:

CH2ClCH2COCl+SnCl4CH2ClCH2CO-SnCl3+HCl\text{CH}_2\text{ClCH}_2\text{COCl} + \text{SnCl}_4 \rightarrow \text{CH}_2\text{ClCH}_2\text{CO-SnCl}_3 + \text{HCl} CH2​ClCH2​COCl+SnCl4​→CH2​ClCH2​CO-SnCl3​+HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving distillation or recrystallization steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Trichlorostannyl)propanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The trichlorostannyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new organotin compounds.

    Reduction Reactions: The compound can be reduced to form organotin hydrides or other reduced species.

    Oxidation Reactions: Oxidation can lead to the formation of tin oxides or other oxidized tin species.

Common Reagents and Conditions

    Substitution: Reagents such as amines (e.g., NH3) or alcohols (e.g., ROH) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products

    Substitution: Formation of new organotin compounds with different functional groups.

    Reduction: Formation of organotin hydrides.

    Oxidation: Formation of tin oxides or other oxidized species.

Scientific Research Applications

3-(Trichlorostannyl)propanoyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce tin-containing groups into molecules.

    Biology: Investigated for its potential use in biological assays and as a precursor for biologically active organotin compounds.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of organotin-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including catalysts and polymer additives.

Mechanism of Action

The mechanism of action of 3-(Trichlorostannyl)propanoyl chloride involves its reactivity with various nucleophiles and electrophiles. The trichlorostannyl group is highly reactive, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound acts as a versatile intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropropionyl Chloride: Similar in structure but lacks the trichlorostannyl group.

    Tin Tetrachloride (SnCl4): A precursor used in the synthesis of 3-(Trichlorostannyl)propanoyl chloride.

    Organotin Hydrides: Compounds containing tin-hydrogen bonds, which can be derived from the reduction of this compound.

Uniqueness

This compound is unique due to the presence of both a trichlorostannyl group and a propanoyl chloride moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.

Properties

IUPAC Name

3-trichlorostannylpropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClO.3ClH.Sn/c1-2-3(4)5;;;;/h1-2H2;3*1H;/q;;;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOADEFMOHKRHE-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Sn](Cl)(Cl)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl4OSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499374
Record name 3-(Trichlorostannyl)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59586-10-6
Record name 3-(Trichlorostannyl)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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